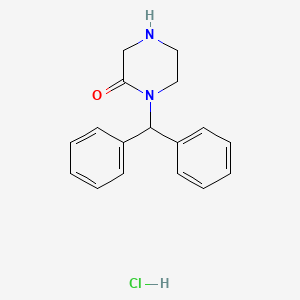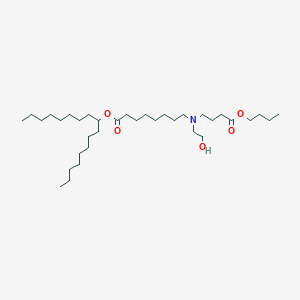
3-(Azetidin-3-yl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)oxazolidin-2-one is a heterocyclic compound that features both an azetidine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Intramolecular Heterocyclization: One method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature.
Triazabicyclodecene Catalysis: Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones via a modified Curtius rearrangement.
Industrial Production Methods
Industrial production methods for 3-(azetidin-3-yl)oxazolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed on the oxazolidinone ring, potentially leading to the formation of various reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly nucleophilic substitutions, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)oxazolidin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)oxazolidin-2-one is not fully understood. similar compounds, such as linezolid, exert their effects by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets and pathways involved in the action of this compound are likely similar, involving interactions with bacterial ribosomal subunits.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Contezolid: A newer oxazolidinone antibiotic in clinical trials.
Uniqueness
3-(Azetidin-3-yl)oxazolidin-2-one is unique due to its dual ring structure, which combines the properties of both azetidine and oxazolidinone rings. This structural feature may confer unique biological activities and chemical reactivity compared to other oxazolidinones.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-8(1-2-10-6)5-3-7-4-5/h5,7H,1-4H2 |
Clave InChI |
HFGJAWYCAHMLLZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



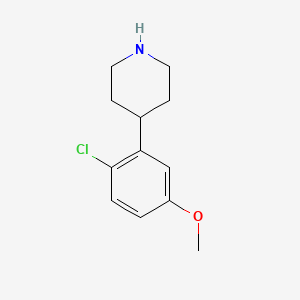
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)

![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
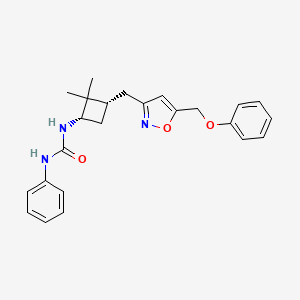
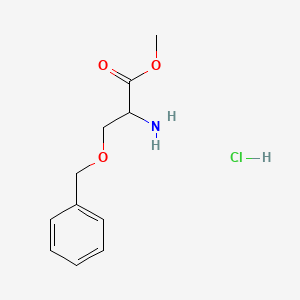
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
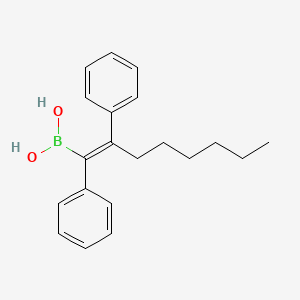
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
